molecular formula C13H15ClN2O4S B4963447 6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

カタログ番号 B4963447
分子量: 330.79 g/mol
InChIキー: TZFJWFBRPFVCFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important for immune function. CP-690,550 has shown promising results in the treatment of various autoimmune diseases, such as rheumatoid arthritis and psoriasis.

作用機序

CP-690,550 selectively targets 6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, which is predominantly expressed in immune cells. By inhibiting 6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, CP-690,550 reduces the production of pro-inflammatory cytokines such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interferon-gamma. This leads to a reduction in the activation and proliferation of immune cells, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce the symptoms of autoimmune diseases, such as joint pain and inflammation in patients with rheumatoid arthritis. It has also been shown to improve skin lesions in patients with psoriasis. Additionally, CP-690,550 has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

実験室実験の利点と制限

One advantage of CP-690,550 is its high selectivity for 6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, which reduces the risk of off-target effects. However, its potency and selectivity may also pose a limitation, as it may require higher doses to achieve therapeutic effects. Additionally, the use of CP-690,550 may be limited by the potential for immunosuppression, which can increase the risk of infections.

将来の方向性

Future research on CP-690,550 may focus on its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, further studies may investigate the optimal dosing and administration of CP-690,550 to maximize its therapeutic effects while minimizing the risk of adverse effects. Finally, research may also explore the potential for combination therapy with other immunomodulatory agents to enhance the efficacy of CP-690,550.

合成法

CP-690,550 can be synthesized through a multi-step process that involves the condensation of 2-amino-5-chlorobenzoic acid with piperidine-4-sulfonyl chloride, followed by cyclization with phosgene. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

科学的研究の応用

CP-690,550 has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. It has been shown to effectively inhibit 6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one activity, leading to a reduction in the production of pro-inflammatory cytokines. This makes it a promising candidate for the treatment of diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

特性

IUPAC Name

6-chloro-7-piperidin-1-ylsulfonyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4S/c14-9-6-10-11(20-8-13(17)15-10)7-12(9)21(18,19)16-4-2-1-3-5-16/h6-7H,1-5,8H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFJWFBRPFVCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=C3C(=C2)OCC(=O)N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-7-(piperidin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。